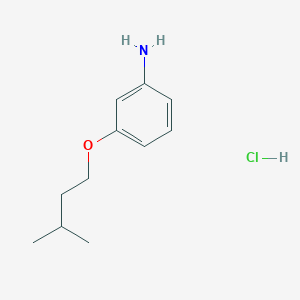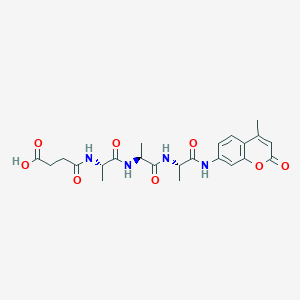
6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline carboxylic acid derivatives often involves multi-step reactions with careful control of conditions to ensure the formation of the desired product. For example, the synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid involved the interaction of an amino-quinoline ester with chloral hydrate and hydroxylamine hydrochloride, followed by treatment with concentrated sulfuric acid . This suggests that the synthesis of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid might also require a multi-step process, possibly involving chlorination and functional group transformations.
Molecular Structure Analysis
Quinoline carboxylic acids and their derivatives exhibit a range of molecular structures, as evidenced by the crystal structure of chlorotriphenyl(quinolinium-2-carboxylato)tin(IV) monohydrate, which shows a five-coordinate tin(IV) atom in a trigonal bipyramidal geometry . The molecular structure of this compound would likely be influenced by the presence of the chloro and propoxy substituents, which could affect the overall geometry and electronic distribution.
Chemical Reactions Analysis
Quinoline carboxylic acids can participate in various chemical reactions, including the formation of hydrogen-bonded structures with other compounds, as seen in the isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids . The presence of the carboxylic acid group in this compound suggests that it could also form hydrogen bonds and potentially engage in reactions that produce fluorescent derivatives, as seen with other carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline carboxylic acids are influenced by their molecular structure and substituents. For instance, the spectroscopic investigation of 4-chlorophenyl quinoline-2-carboxylate revealed insights into its vibrational wavenumbers and geometrical parameters . Similarly, the electrochemical properties of quinoline carboxylic acids, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, have been studied, suggesting that the electrochemical behavior of this compound could be of interest as well .
Wissenschaftliche Forschungsanwendungen
Novel Heterocyclic Derivatives Synthesis
Research into the synthesis of novel heterocyclic derivatives often explores compounds related to 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid. For instance, studies have developed new methods for synthesizing thieno[3,2-b]quinolines and thieno[3,2-d][1,3]thiazoles from related carboxylic acids, showcasing the potential of such quinoline derivatives in creating pharmacologically active compounds with diverse applications (Datoussaid et al., 2012).
Anticancer Activity
Another significant application is in the synthesis of quinoline-4-carboxylic acid derivatives for anticancer research. Studies have demonstrated that amino- and fluoro-substituted derivatives exhibit potent cytotoxic activity against various carcinoma cell lines. This includes inducing apoptotic DNA fragmentation in cells, suggesting that these compounds could serve as promising leads for novel anticancer agents (Bhatt et al., 2015).
Antibacterial Applications
Compounds structurally related to this compound have been synthesized and tested for antibacterial activity. A study focusing on thieno[2,3-b]quinoline-2-carboxylic acids and their derivatives found these compounds to possess significant antibacterial properties, demonstrating the potential of quinoline derivatives in developing new antibacterial drugs (Raghavendra et al., 2006).
Photophysical Studies
Research into the photophysical properties of azole-quinoline-based fluorophores, derived from compounds similar to this compound, has shown that these compounds exhibit dual emissions. Such studies contribute to the understanding of how these derivatives can be utilized in the design of new materials for optical applications, including fluorescent markers in biological imaging (Padalkar & Sekar, 2014).
Medicinal Chemistry Development
The facile synthesis of structurally new quinoline derivatives, including efforts to create (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives, illustrates the versatility and potential of such compounds in medicinal chemistry. These efforts highlight the ongoing search for compounds with improved pharmacological profiles for the development of new therapeutics (Li, Wang, & Zou, 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-8-24-14-5-3-4-12(9-14)18-11-16(19(22)23)15-10-13(20)6-7-17(15)21-18/h3-7,9-11H,2,8H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDVLYFIKIQYBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204148 |
Source


|
| Record name | 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932796-26-4 |
Source


|
| Record name | 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932796-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)
![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)







